molecular formula C19H17N5O4S2 B2939025 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-78-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2939025
CAS No.: 1021215-78-0
M. Wt: 443.5
InChI Key: YAEPSMJVMYMZGM-UHFFFAOYSA-N
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Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core, a bicyclic heterocycle known for its pharmacological versatility . Key structural features include:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring at position 1, enhancing metabolic stability and solubility .
  • Furan-2-yl substituent: At position 6, contributing to π-π interactions with biological targets .
  • Thiazol-2-yl carboxamide: At position 4, a bioisostere for carboxylic acids, improving membrane permeability and target affinity .
  • 3-Methyl group: A hydrophobic substituent that may enhance binding to hydrophobic enzyme pockets .

Pyrazolo[3,4-b]pyridines are widely explored for anticancer, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c1-11-16-13(18(25)22-19-20-5-7-29-19)9-14(15-3-2-6-28-15)21-17(16)24(23-11)12-4-8-30(26,27)10-12/h2-3,5-7,9,12H,4,8,10H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPSMJVMYMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to have good metabolic stability. This suggests that the compound may have a long half-life in the body, allowing for sustained activation of GIRK channels.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4SC_{22}H_{21}N_{5}O_{4}S with a molecular weight of approximately 451.5 g/mol. Its structure incorporates various functional groups, including a tetrahydrothiophene moiety, furan ring, and thiazole group, which contribute to its biological activity.

Property Details
Molecular FormulaC22H21N5O4SC_{22}H_{21}N_{5}O_{4}S
Molecular Weight451.5 g/mol
Structural FeaturesTetrahydrothiophene, furan, thiazole

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. The presence of the thiazole group is particularly noteworthy, as thiazoles are known for their broad-spectrum antimicrobial activities. Research has shown that compounds containing thiazole structures often demonstrate efficacy against various bacterial and fungal strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been linked to anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds similar to this one have been reported to inhibit specific cancer cell lines by targeting critical pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The furan ring present in the structure may also contribute to anti-inflammatory properties. Furan derivatives have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production . This suggests that the compound could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the thiazole and furan moieties with biological targets such as enzymes or receptors plays a crucial role in its activity. For example, some thiazole derivatives act as inhibitors of DNA gyrase and COX enzymes, which are pivotal in bacterial replication and inflammation respectively .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide :

  • Study on Antimicrobial Activity : A study evaluated various thiazole derivatives for their antimicrobial efficacy against multiple strains of bacteria and fungi. Compounds with similar structural features exhibited MIC values ranging from 31.25 µg/ml to 62.5 µg/ml against resistant strains .
  • Anticancer Screening : Another research focused on the anticancer potential of thiazole-containing compounds. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range .
  • Inflammation Modulation : Research indicated that certain furan derivatives can reduce inflammation markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Scientific Research Applications

Pharmacological Properties

This compound is an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels and similar compounds have demonstrated good metabolic stability.

Potential Biological Activities

  • Antimicrobial Activity Preliminary studies suggest that this compound may possess antimicrobial properties. Thiazoles, which are present in this compound, are known for their broad-spectrum antimicrobial activities. Thiazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Potential The structural features of the compound suggest potential anticancer activity. Thiazole derivatives have been linked to anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Similar compounds have been reported to inhibit specific cancer cell lines by targeting critical pathways involved in cell cycle regulation.
  • Anti-inflammatory Effects The furan ring in the compound's structure may contribute to anti-inflammatory properties. Furan derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This suggests that the compound may be beneficial in treating inflammatory diseases.

Studies and Research

  • Antimicrobial Activity Study A study evaluated various thiazole derivatives for their antimicrobial efficacy against multiple strains of bacteria and fungi. Compounds with similar structural features exhibited MIC values ranging from 31.25 µg/ml to 62.5 µg/ml against resistant strains.
  • Anticancer Screening Research focused on the anticancer potential of thiazole-containing compounds. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
  • Inflammation Modulation Research indicated that certain furan derivatives can reduce inflammation markers in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The table below compares the target compound with key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activities References
Target Compound 1: 1,1-dioxidotetrahydrothiophen-3-yl; 6: furan-2-yl; 4: thiazol-2-yl carboxamide; 3: methyl ~497.5* Anticancer (inferred), kinase inhibition
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: 1,1-dioxidotetrahydrothiophen-3-yl; 6: thiophen-2-yl; 4: 4-methoxybenzyl carboxamide; 3: methyl 496.6 Kinase inhibition (inferred)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: 1,1-dioxidotetrahydrothiophen-3-yl; 6: 4-fluorophenyl; 4: tetrahydrofuran-2-ylmethyl carboxamide; 3: methyl 528.5 Improved solubility (inferred)
Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate 6: Ethoxycarbonyl; 1,3,4: phenyl 385.4 Anticancer (IC50: 2.1–5.3 μM)

Notes:

  • Thiophen-2-yl vs. Furan-2-yl : The thiophene analog () may exhibit stronger hydrophobic interactions than the furan-containing target compound due to sulfur’s polarizability .
  • Thiazol-2-yl vs.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Design : Use Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield .
  • Purification : Employ chromatographic techniques (e.g., flash chromatography with gradients of cyclohexane/ethyl acetate) and monitor purity via TLC or HPLC. Evidence from similar pyrazole derivatives highlights the use of silica gel columns for isolating intermediates .
  • Catalysis : Explore catalysts such as K₂CO₃ for nucleophilic substitutions, as seen in thieno[2,3-b]pyridine syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups, sulfone moieties). Cross-check peak splitting patterns against analogous pyrazolo[3,4-b]pyridines .
  • HRMS : Validate molecular weight and fragmentation patterns. For example, HRMS-EI with m/z accuracy <5 ppm ensures structural integrity .
  • IR : Confirm functional groups like amides (C=O stretch ~1650 cm⁻¹) and sulfones (S=O stretches ~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. ICReDD’s approach integrates computational reaction path searches to optimize synthetic routes .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock. Compare binding affinities of the sulfone and furan moieties with known inhibitors .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • SAR Analysis : Systematically compare substituent effects. For example, replacing the thiophene sulfone with a methyl group in analogs could alter solubility and target binding .
  • Meta-Analysis : Aggregate data from structurally related pyrazolo[3,4-b]pyridines and thienopyridines to identify trends in IC₅₀ values or selectivity profiles .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Process Optimization : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently .
  • Reactor Design : Use continuous-flow reactors to control exothermic reactions and minimize side products. Computational fluid dynamics (CFD) simulations can predict mixing efficiency .

Data-Driven Research Questions

Q. What statistical methods are recommended for analyzing heterogeneous datasets from SAR studies?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) can correlate structural features (e.g., logP, polar surface area) with activity .
  • Machine Learning : Train models using open-source tools (e.g., RDKit descriptors) to predict ADMET properties or synthetic feasibility .

Q. How should researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS and identify byproducts .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and assess changes in purity and crystallinity (e.g., via XRD) .

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